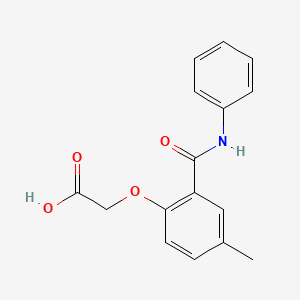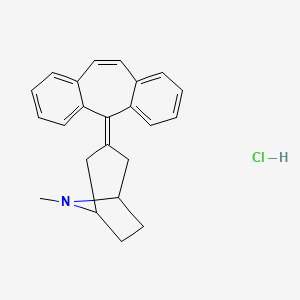
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide is a brominated organophosphorus compound It is characterized by the presence of two bromine atoms and a phenylethyl group attached to a phospholane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide typically involves the bromination of a phospholane precursor. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in the presence of a solvent like tetrahydrofuran. The reaction proceeds under moderate to good yields for a variety of substrates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted phospholanes.
科学研究应用
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of flame retardants and other materials requiring brominated compounds.
作用机制
The mechanism of action of 3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phospholane ring play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane: Similar structure but lacks the oxide group.
1,2-Dibromoethane: A simpler brominated compound used in organic synthesis.
Triphenylphosphine oxide: A common phosphine oxide used in various chemical reactions.
Uniqueness
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide is unique due to the combination of its brominated and phospholane structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and other applications.
属性
CAS 编号 |
38864-53-8 |
|---|---|
分子式 |
C12H15Br2OP |
分子量 |
366.03 g/mol |
IUPAC 名称 |
3,4-dibromo-1-(2-phenylethyl)-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C12H15Br2OP/c13-11-8-16(15,9-12(11)14)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI 键 |
MOWPSTVXVPRHHW-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CP1(=O)CCC2=CC=CC=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



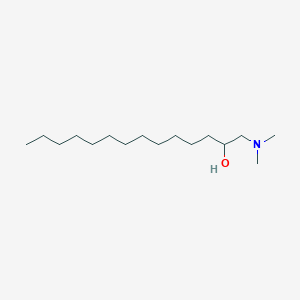
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
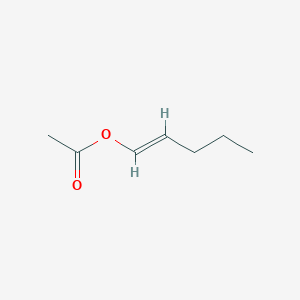
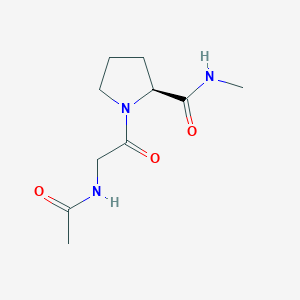


![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
